molecular formula C9H6FNO2 B8320592 4-Fluoro-5-formyl-2-methoxy-benzonitrile CAS No. 473417-49-1

4-Fluoro-5-formyl-2-methoxy-benzonitrile

Cat. No. B8320592
M. Wt: 179.15 g/mol
InChI Key: UXTIFZBNFHYNNX-UHFFFAOYSA-N
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Patent
US07776890B2

Procedure details

5.33 g of 5-bromo-2-fluoro-4-methoxy-benzaldehyde was dissolved in 73 ml of 1-methyl-2-pyrrolidone, 2.46 g of copper cyanide was added under stirring at 180° C. for 5.5 hours. After cooling to room temperature, water was added to the reaction mixture. The mixture was extracted with ethyl acetate and filtered through Celite. Then, the resulting organic layer was washed with water and brine, dried over magnesium sulfate and the solvent was evaporated. The residue was purified and separated by silica gel column chromatography, to give 0.983 g of the title compound as pale yellow crystals.
Quantity
5.33 g
Type
reactant
Reaction Step One
Quantity
73 mL
Type
solvent
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([O:11][CH3:12])=[CH:4][C:5]([F:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].[Cu](C#N)[C:14]#[N:15].O>CN1CCCC1=O>[F:10][C:5]1[C:6]([CH:7]=[O:8])=[CH:9][C:2]([C:14]#[N:15])=[C:3]([O:11][CH3:12])[CH:4]=1

Inputs

Step One
Name
Quantity
5.33 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C=O)C1)F)OC
Name
Quantity
73 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
2.46 g
Type
reactant
Smiles
[Cu](C#N)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
under stirring at 180° C. for 5.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
Then, the resulting organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified
CUSTOM
Type
CUSTOM
Details
separated by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
FC1=CC(=C(C#N)C=C1C=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.983 g
YIELD: CALCULATEDPERCENTYIELD 25.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.